Ethyl 4-[(but-2-en-1-yl)oxy]benzoate
Description
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is an organic ester derivative characterized by a benzoate core substituted at the para position with a but-2-en-1-yloxy group. The compound’s structure combines an ethyl ester moiety with an unsaturated aliphatic ether substituent, making it a subject of interest in synthetic chemistry and materials science. For instance, ethyl 4-substituted benzoates are often explored as bioactive molecules, polymerization initiators, or intermediates in organic synthesis .
Properties
CAS No. |
61493-58-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-but-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3 |
InChI Key |
VAWBZNCULSFGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with but-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+But-2-en-1-olAcid CatalystEthyl 4-[(but-2-en-1-yl)oxy]benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of 4-[(but-2-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(but-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key differences in substituent groups, reactivity, and biological activity are highlighted.
Substituent Group Analysis
Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoates
Reactivity and Stability
- Electronic Effects: The but-2-en-1-yloxy group in the target compound is a weaker electron donor compared to dimethylamino or hydroxyl substituents. This results in reduced activation of the benzoate ring for electrophilic substitutions but may enhance stability toward hydrolysis .
- Polymerization: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to the target compound, which lacks strong electron-donating groups .
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